molecular formula C4H7BF3K B11755591 Potassium trifluoro(2-methylprop-1-en-1-yl)borate

Potassium trifluoro(2-methylprop-1-en-1-yl)borate

Cat. No.: B11755591
M. Wt: 162.01 g/mol
InChI Key: FUGVRKYJCWRXAZ-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-methylprop-1-en-1-yl)borate is an organoboron compound with the molecular formula C4H7BF3K. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, which are essential in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-methylprop-1-en-1-yl)borate can be synthesized through the reaction of 2-methylprop-1-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as the reagents and products are sensitive to water. The reaction is carried out at low temperatures to ensure the stability of the trifluoroborate group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmospheric conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-methylprop-1-en-1-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form boranes.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific substituents involved.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Potassium trifluoro(2-methylprop-1-en-1-yl)borate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

    Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs that can target specific biological pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism by which potassium trifluoro(2-methylprop-1-en-1-yl)borate exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the interaction with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate
  • Potassium phenyltrifluoroborate

Uniqueness

Potassium trifluoro(2-methylprop-1-en-1-yl)borate is unique due to its specific structure, which provides distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions, particularly in forming carbon-carbon bonds, makes it a valuable reagent in both academic and industrial research.

Properties

Molecular Formula

C4H7BF3K

Molecular Weight

162.01 g/mol

IUPAC Name

potassium;trifluoro(2-methylprop-1-enyl)boranuide

InChI

InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h3H,1-2H3;/q-1;+1

InChI Key

FUGVRKYJCWRXAZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C=C(C)C)(F)(F)F.[K+]

Origin of Product

United States

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